2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced via a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyrimidin-2-yl)piperidine: A simpler analog with similar structural features.
N-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the chlorine atom but has a similar core structure.
Uniqueness
2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorine atom and the sulfonamide group can significantly influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H19ClN4O2S with a molecular weight of 364.86 g/mol. This compound features a chloro group, a piperidine ring, and a benzenesulfonamide moiety, contributing to its biological activity.
Antimicrobial Properties
Research has demonstrated that sulfonamide compounds exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Klebsiella pneumoniae | 20 | 32 µg/mL |
Pseudomonas aeruginosa | 18 | 64 µg/mL |
Staphylococcus aureus | 15 | 128 µg/mL |
The above table summarizes the inhibition zones observed during agar diffusion tests and the corresponding MIC values for the compound against selected bacterial strains .
Sulfonamides function by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to disrupted nucleotide synthesis and ultimately bacterial cell death. Additionally, sulfonamides can interfere with peptidoglycan synthesis, enhancing their antimicrobial efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated multiple sulfonamide derivatives, including the target compound, against clinical isolates of multidrug-resistant pathogens. The findings indicated that the compound significantly inhibited biofilm formation in K. pneumoniae and P. aeruginosa, which are known for their ability to form resilient biofilms that contribute to persistent infections .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating infections caused by resistant strains. Results showed a marked reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an effective treatment option .
Properties
IUPAC Name |
2-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S/c17-14-4-1-2-5-15(14)24(22,23)20-12-13-6-10-21(11-7-13)16-18-8-3-9-19-16/h1-5,8-9,13,20H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQNSJYPAQCMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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